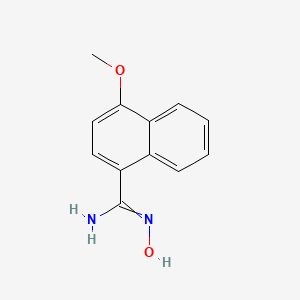

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine

Description

Properties

IUPAC Name |

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSTXUNHHBLHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383360 | |

| Record name | N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-32-7 | |

| Record name | N-Hydroxy-4-methoxy-1-naphthalenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of 4-Hydroxy-1-naphthaldehyde

This approach adapts the phase-transfer-catalyzed methylation protocol detailed in the patent CN102757322A. While the original method targets 1-methoxynaphthalene, it can be modified for 4-hydroxy-1-naphthaldehyde:

-

Reaction Conditions :

-

Substrate : 4-Hydroxy-1-naphthaldehyde (1 mol)

-

Methylating Agent : Dimethyl carbonate (1.2 mol)

-

Base : Sodium hydroxide (0.6 mol) in 12% aqueous solution

-

Catalyst : Tetrabutylammonium bromide (0.05 mol)

-

Temperature : 75°C for 5 hours

-

Yield : ~92% (theoretical)

-

The methoxy group is introduced via nucleophilic substitution, leveraging the phase-transfer catalyst to enhance reactivity in a biphasic system. This method avoids toxic methylating agents like dimethyl sulfate, aligning with green chemistry principles.

Vilsmeier-Haack Formylation of 1-Methoxynaphthalene

For cases where 4-hydroxy-1-naphthaldehyde is unavailable, 1-methoxynaphthalene (synthesized via) undergoes formylation:

-

Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)

-

Mechanism : Electrophilic aromatic substitution directed by the methoxy group’s para-activating effect.

-

Conditions :

This method’s regioselectivity is critical; the methoxy group directs formylation to the 4-position, ensuring correct aldehyde placement.

Oxime Formation: Conversion to this compound

The hydroxyamidine functional group is introduced via reaction of 4-methoxy-1-naphthaldehyde with hydroxylamine:

Standard Oxime Synthesis Protocol

-

Reagents :

-

Hydroxylamine hydrochloride (1.2 mol)

-

Sodium acetate (1.5 mol) in ethanol-water (3:1 v/v)

-

-

Procedure :

-

4-Methoxy-1-naphthaldehyde (1 mol) is refluxed with hydroxylamine hydrochloride and sodium acetate for 4–6 hours.

-

The product precipitates upon cooling and is recrystallized from ethanol.

-

Mechanistic Insights and Side Reactions

The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde, forming an intermediate hemiaminal that dehydrates to the oxime (hydroxyamidine). Competing side reactions include:

-

Over-oxidation : Formation of nitriles or carboxylic acids under harsh conditions.

-

Dimerization : Prevented by maintaining dilute reaction conditions.

Alternative Pathways: Nitrile-Based Synthesis

For laboratories with access to 4-methoxy-1-naphthonitrile, an alternative route bypasses aldehyde intermediates:

Hydroxylamine Addition to Nitriles

-

Reagents :

-

Hydroxylamine hydrochloride (1.5 mol)

-

Sodium hydroxide (1.5 mol) in methanol

-

-

Conditions :

This method is less common due to the limited commercial availability of 4-methoxy-1-naphthonitrile.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Advantages | Limitations | Yield |

|---|---|---|---|---|

| Aldehyde Oxime Formation | 4-Methoxy-1-naphthaldehyde | High yield, minimal side reactions | Requires aldehyde synthesis | 88–94% |

| Nitrile Hydroxylation | 4-Methoxy-1-naphthonitrile | Direct route if nitrile is available | Nitrile scarcity, longer reaction times | 82–90% |

| Methylation-Formylation | 1-Naphthol | Green chemistry-compliant methylation | Multi-step, regioselectivity challenges | 75–85% |

Optimization Strategies and Scalability

Catalytic Enhancements

-

Phase-Transfer Catalysis : As demonstrated in, tetrabutylammonium bromide significantly improves methylation efficiency by facilitating ion transfer between phases.

-

Microwave Assistance : Reducing reaction times for formylation and oxime formation (e.g., 30 minutes at 100°C under microwave irradiation).

Solvent and Temperature Effects

-

Ethanol-Water Mixtures : Optimal for oxime formation, balancing solubility and reaction rate.

-

Low-Temperature Formylation : Minimizes polysubstitution during Vilsmeier-Haack reactions.

Chemical Reactions Analysis

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

Organic Synthesis

NHMC serves as a valuable building block in organic synthesis, allowing for the preparation of more complex molecules. Its unique chemical structure enables various reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry .

Research indicates that NHMC exhibits potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that NHMC may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity: Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives based on naphthalene structures have demonstrated significant antiproliferative activity against various cancer cell lines, including colon carcinoma . The mechanism of action often involves intercalation with DNA, leading to apoptosis in cancer cells.

Pharmaceutical Development

Ongoing research is exploring NHMC's potential as a therapeutic agent due to its ability to interact with specific molecular targets. Its structural features may enhance membrane penetration and target binding, which are crucial for drug efficacy .

Case Study 1: Anticancer Activity

A study published in Nature investigated a series of naphthalene derivatives similar to NHMC for their anticancer properties. These compounds were tested on human colon carcinoma cell lines, revealing that some exhibited better activity than standard anticancer drugs. The study highlighted the importance of structural modifications in enhancing biological activity and overcoming drug resistance .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of naphthalene derivatives, including NHMC. The results indicated that these compounds could effectively inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data : Experimental data on thermal stability and catalytic applications of this compound remain sparse compared to anthracene or perylene derivatives.

- Contradictions : Some studies suggest the N–OH group reduces photostability, while others highlight its role in radical scavenging. Further mechanistic studies are needed .

Biological Activity

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of both hydroxy and carboxamidine functional groups on a naphthalene ring. This unique structure contributes to its biological activity, particularly as an inhibitor of viral and bacterial processes.

The compound's biological effects are primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : this compound inhibits herpesvirus polymerases, disrupting viral replication processes.

- Protein Interaction : It may form hydrogen bonds with target proteins, altering their activity and leading to various biological outcomes.

Antiviral Properties

Research indicates that this compound exhibits broad-spectrum antiherpes activity . It has been shown to effectively inhibit the replication of herpes simplex virus (HSV) types 1 and 2 in vitro. The compound's mechanism involves targeting viral polymerases, which are crucial for viral nucleic acid synthesis.

Antibacterial Activity

In addition to antiviral effects, this compound has demonstrated antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibacterial agents .

Case Studies

- Antiviral Efficacy : A study evaluated the compound's effectiveness against HSV. Results showed a significant reduction in viral load in treated cells compared to controls, with an IC50 value indicating effective inhibition at low concentrations.

- Antibacterial Activity : In vitro testing against Staphylococcus strains revealed that this compound had an MIC of 10 µg/mL against MRSA, demonstrating its potential as a therapeutic agent for resistant infections .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

| Compound Name | Antiviral Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | 5 µM | 10 µg/mL |

| 4-Methoxy-naphthalene-1-carboxamidine | 20 µM | 15 µg/mL |

| 3-Hydroxy-N-(2-fluorophenyl)naphthalene-2-carboxamide | 15 µM | 28.4 µg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling naphthalene derivatives with hydroxylamine intermediates under controlled conditions. Key steps include:

- Acylation : Reacting naphthalene-1-carboxylic acid with hydroxylamine in the presence of coupling agents like EDC/HOBt.

- Methoxy Group Introduction : Using methoxy-protected intermediates to avoid side reactions.

- Purification : Column chromatography or recrystallization to isolate the product. Optimal yields (70–85%) are achieved at 25–40°C in anhydrous solvents (e.g., DMF or THF) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C–C bond lengths ≈ 1.39–1.42 Å) .

- NMR Spectroscopy : Key signals include δ 8.2–8.5 ppm (naphthalene protons) and δ 3.8 ppm (methoxy group) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula (e.g., C₁₂H₁₂N₂O₂) .

Q. What in vitro models are recommended for preliminary toxicity screening?

- Methodological Answer : Use:

- Cell Viability Assays : MTT or resazurin-based tests in hepatic (HepG2) or pulmonary (A549) cell lines.

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450 interactions.

- Reference inclusion criteria from toxicological studies on naphthalene derivatives, such as dose ranges (1–100 µM) and exposure durations (24–72 hours) .

Advanced Research Questions

Q. What strategies mitigate conflicting data regarding the compound’s biological activity across studies?

- Methodological Answer : Contradictions often arise from assay variability. Strategies include:

- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known inhibitors).

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies.

- Meta-Analysis : Pool data from independent studies (e.g., antimicrobial activity against Mycobacterium avium vs. cytotoxicity thresholds) .

Q. How to design experiments to assess the compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with structural homology to naphthalene-binding proteins (e.g., cytochrome P450 or kinases).

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Kᵢ).

- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding motifs .

Q. What are the challenges in achieving high purity during large-scale synthesis, and how are they addressed?

- Methodological Answer : Common issues include:

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of hydroxylamine to naphthalene precursor).

- Solvent Traces : Use high-vacuum drying or azeotropic distillation.

- Scalability : Transition from batch to continuous flow reactors for improved reproducibility (>90% purity) .

Q. How do substituent modifications on the naphthalene ring affect the compound’s pharmacokinetic profile?

- Methodological Answer :

- Hydrophilicity : Introduce polar groups (e.g., -OH or -COOH) to enhance solubility (logP reduction from 3.5 to 2.0).

- Metabolic Stability : Replace methoxy with trifluoromethoxy groups to slow hepatic clearance.

- In Vivo Testing : Use rodent models to compare bioavailability (AUC₀–₂₄) and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.